molecular formula C13H10O2S B12609247 3-(5-Acetyl-2-thienyl)benzaldehyde

3-(5-Acetyl-2-thienyl)benzaldehyde

Cat. No.: B12609247
M. Wt: 230.28 g/mol
InChI Key: POKIIQSTEBGDSP-UHFFFAOYSA-N
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Description

3-(5-Acetyl-2-thienyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiophene ring substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Acetyl-2-thienyl)benzaldehyde typically involves the condensation of thiophene derivatives with benzaldehyde derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetylated thiophene is then subjected to a formylation reaction to introduce the benzaldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Acetyl-2-thienyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products:

    Oxidation: 3-(5-Acetyl-2-thienyl)benzoic acid.

    Reduction: 3-(5-Acetyl-2-thienyl)benzyl alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(5-Acetyl-2-thienyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Acetyl-2-thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .

Comparison with Similar Compounds

  • 3-(5-Acetylthiophen-2-yl)benzaldehyde
  • 3-(5-Acetyl-2-thienyl)benzoic acid
  • 3-(5-Acetyl-2-thienyl)benzyl alcohol

Comparison: 3-(5-Acetyl-2-thienyl)benzaldehyde is unique due to the presence of both an aldehyde group and an acetyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

3-(5-acetylthiophen-2-yl)benzaldehyde

InChI

InChI=1S/C13H10O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-8H,1H3

InChI Key

POKIIQSTEBGDSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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